2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide
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Overview
Description
Preparation Methods
The synthesis of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves multiple steps, typically starting with the preparation of the benzo[b]thiophene core. The synthetic route often includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including cyclization reactions.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups, often using reagents like diphenylamine and appropriate catalysts.
Oxidation to form the 1,1-dioxide: The final step involves the oxidation of the sulfur atom in the benzo[b]thiophene core to form the 1,1-dioxide.
Chemical Reactions Analysis
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the corresponding sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide has significant applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including as inhibitors of specific enzymes and receptors.
Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide can be compared with other similar compounds, such as:
2,3-Dihydro-benzo[b]thiophene 1,1-dioxides: These compounds share a similar core structure but lack the diphenylamino groups.
Benzo[b]thiophene derivatives: These compounds have variations in the substituents on the benzo[b]thiophene core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide, often abbreviated as DTPA-BTO, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DTPA-BTO, focusing on its synthesis, characterization, and various biological evaluations.
Synthesis and Characterization
DTPA-BTO is synthesized through a series of reactions involving benzo[b]thiophene derivatives. The synthesis typically includes the use of diphenylamine derivatives and involves oxidation processes to introduce the 1,1-dioxide functionality. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure with a molecular formula of C44H32N2O2S and a molecular weight of 652.80 g/mol .
Table 1: Characterization Data for DTPA-BTO
Property | Value |
---|---|
Molecular Formula | C44H32N2O2S |
Molecular Weight | 652.80 g/mol |
CAS Number | 2091868-86-7 |
Appearance | Orange solid |
Antioxidant Activity
DTPA-BTO exhibits significant antioxidant properties. Studies indicate that compounds containing thiophene rings often show enhanced radical scavenging activity due to their ability to donate electrons . The antioxidant activity of DTPA-BTO was evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Anticancer Activity
The anticancer potential of DTPA-BTO has been investigated in several studies. It is believed that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, research has shown that benzothiophene derivatives can inhibit tumor cell proliferation by affecting cell cycle regulation .
Cholinesterase Inhibition
DTPA-BTO has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Preliminary findings suggest that DTPA-BTO may serve as a potential lead compound for developing AChE inhibitors, with IC50 values comparable to known inhibitors like galantamine .
Table 2: Cholinesterase Inhibition Data
Antimicrobial Activity
The antimicrobial properties of DTPA-BTO have also been studied, showing effectiveness against various bacterial strains. The structure-activity relationship indicates that modifications on the diphenylamino groups can enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, DTPA-BTO was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the compound could be further explored as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of DTPA-BTO in models of neurodegeneration. The compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant mechanisms .
Properties
IUPAC Name |
4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBQZRRUOTQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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